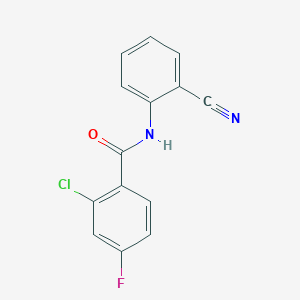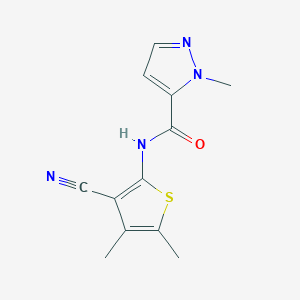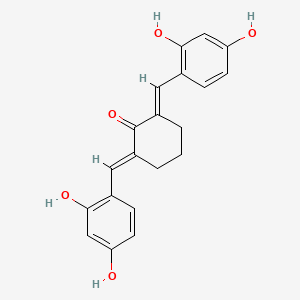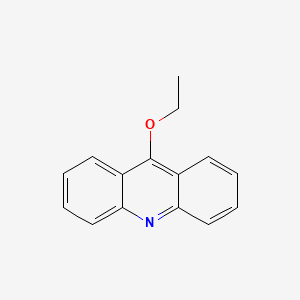
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide specifically targets BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation by transmitting signals from the B-cell receptor to downstream signaling pathways. Inhibition of BTK by 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide leads to the suppression of B-cell activation and proliferation, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to induce apoptosis in B-cells and inhibit B-cell proliferation. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. In addition, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its specificity for BTK, which reduces the risk of off-target effects. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, one of the limitations of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is its potential for drug resistance, which may limit its long-term efficacy. In addition, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials.
Orientations Futures
There are several potential future directions for the development of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide. One direction is to investigate the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is to explore the use of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in other B-cell malignancies, such as multiple myeloma or Waldenström macroglobulinemia. Finally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide in clinical trials and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide involves a multistep process that starts with the reaction of 2-chloro-4-fluoroaniline with 2-cyanophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroacetamide to form the final product. The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has shown potent anti-tumor activity and can induce apoptosis in B-cells. 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-12-7-10(16)5-6-11(12)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRAZLQCAMYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5330253.png)
![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
amino]-1-piperidinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5330269.png)
![1-benzyl-N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5330276.png)


![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5330308.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5330311.png)
![N-benzyl-N'-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5330319.png)

![2-[(2-methylbenzoyl)amino]-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5330354.png)

![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)